N-benzyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline
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Overview
Description
N-benzyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-benzyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, this compound has been shown to have low toxicity levels, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline in lab experiments is its low toxicity levels. This makes it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of N-benzyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline. One potential direction is to further investigate its anti-cancer properties and potential applications in cancer treatment. Another direction is to explore its potential applications in other fields, such as anti-inflammatory and anti-angiogenic therapy. Additionally, further research can be done to improve the solubility of this compound, making it easier to work with in lab experiments.
Synthesis Methods
The synthesis of N-benzyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with N-benzyl-2-nitroaniline to form the final product.
Scientific Research Applications
N-benzyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
properties
IUPAC Name |
N-benzyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-26(15-16-6-4-3-5-7-16)20-13-10-18(14-21(20)27(28)29)23-24-22(25-31-23)17-8-11-19(30-2)12-9-17/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSANBKJZVSGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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